Diethyl(vinyl)phosphonate

Catalog No.
S793914
CAS No.
682-30-4
M.F
C6H13O3P
M. Wt
164.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl(vinyl)phosphonate

CAS Number

682-30-4

Product Name

Diethyl(vinyl)phosphonate

IUPAC Name

1-[ethenyl(ethoxy)phosphoryl]oxyethane

Molecular Formula

C6H13O3P

Molecular Weight

164.14 g/mol

InChI

InChI=1S/C6H13O3P/c1-4-8-10(7,6-3)9-5-2/h6H,3-5H2,1-2H3

InChI Key

DREPONDJUKIQLX-UHFFFAOYSA-N

SMILES

CCOP(=O)(C=C)OCC

Canonical SMILES

CCOP(=O)(C=C)OCC

Diethyl(vinyl)phosphonate, also known as vinylphosphonic acid diethyl ester, is an organic molecule (PubChem: ) with the chemical formula C6H13O3P. It is a colorless liquid at room temperature and is a valuable precursor in organic synthesis (1).


Molecular Structure Analysis

The key feature of DEVP's structure is the central phosphorus (P) atom bonded to a vinyl group (CH2=CH) and an ethoxy group (C2H5O) on one side, and another ethoxy group on the other side (2). This creates a phosphonate group (P(O)(OR)(OR)), where R represents the ethyl groups (C2H5). The double bond of the vinyl group and the presence of the electron-withdrawing phosphonate group contribute to the molecule's reactivity (1).


Chemical Reactions Analysis

DEVP's significance lies in its ability to participate in various organic reactions. Here are two important examples:

  • Mizoroki-Heck Reaction: DEVP reacts with arylboronic acids in the presence of a palladium catalyst to form α,β-unsaturated phosphonates (1). These unsaturated phosphonates are valuable building blocks for synthesizing complex organic molecules.

Balanced chemical equation (general):

DEVP + ArB(OH)2 + Pd catalyst -> Ar-CH=CH-PO(OEt)2 + H2O + Other byproducts

(Ar represents an aryl group, Et represents ethyl)

  • Aza-Michael Addition: DEVP condenses with primary and secondary amines through the aza-Michael addition reaction to form 2-(arylamino)ethyl phosphonates (2). These products have applications in medicinal chemistry.

Balanced chemical equation (general):

DEVP + R-NH2 -> R-N(H)-CH2-CH2-PO(OEt)2

(R represents an alkyl or aryl group)


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 202 °C (lit.) (2)
  • Density: 1.068 g/mL at 25 °C (lit.) (2)
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol (1).
  • Stability: Stable under inert atmosphere and dry conditions. May hydrolyze in water (1).

Precursor for Organic Synthesis:

DEVP serves as a valuable building block for the synthesis of diverse organic molecules due to its reactive vinyl group and readily modifiable diethyl phosphonate moiety. Here are two prominent examples:

  • α, β-Unsaturated Phosphonates: DEVP reacts with arylboronic acids through a palladium-catalyzed Mizoroki-Heck reaction to form α, β-unsaturated phosphonates. These compounds possess diverse applications in medicinal chemistry and materials science [].
  • 2-(Aryl)aminoethyl Phosphonates: DEVP undergoes an aza-Michael addition reaction with primary and secondary amines to yield 2-(arylamino)ethyl phosphonates. These molecules find use in the development of new pharmaceuticals and agrochemicals due to their potential biological activities [].

Research on Phosphorus Chemistry:

DEVP serves as a model compound in research exploring various aspects of phosphorus chemistry. Studies investigate its reactivity, physical properties, and potential applications in areas like:

  • Understanding C-P Bond Formation: DEVP's reactivity allows researchers to gain insights into the mechanisms and factors influencing carbon-phosphorus bond formation, a crucial step in the synthesis of various organophosphorus compounds [].
  • Development of New Catalysts: Research explores the use of DEVP in the development of novel and efficient catalysts for various organic transformations, potentially leading to more sustainable and selective synthetic processes [].

Material Science Applications:

DEVP's unique chemical properties are being investigated for potential applications in material science, such as:

  • Polymer Synthesis: DEVP can be incorporated into polymer chains, potentially leading to the development of materials with improved flame retardancy, thermal stability, and other desirable properties [].
  • Development of Functional Materials: DEVP's ability to form coordination complexes with various metals makes it a potential candidate for the design of novel functional materials with applications in areas like catalysis, separation science, and electronics [].

XLogP3

0.7

Boiling Point

202.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

682-30-4

Wikipedia

Phosphonic acid, vinyl-, diethyl ester

Dates

Modify: 2023-08-15

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